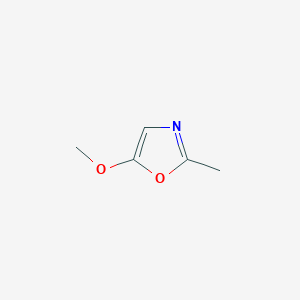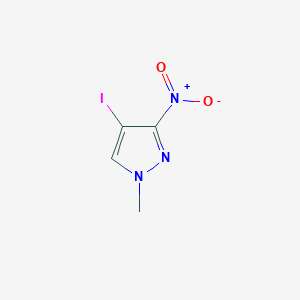
4-アミノ-2-メチル安息香酸メチル
概要
説明
Methyl 4-amino-2-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and a methyl group at the 2-position on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
Methyl 4-amino-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
This compound is a derivative of benzoic acid, which is known to have various biological activities
Mode of Action
It’s known that many benzoic acid derivatives exert their effects by interacting with various enzymes and receptors in the body . The specific interactions of Methyl 4-amino-2-methylbenzoate with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-amino-2-methylbenzoate is currently limited. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile
Result of Action
As a derivative of benzoic acid, it may have various biological activities . .
Action Environment
The action, efficacy, and stability of Methyl 4-amino-2-methylbenzoate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . More research is needed to understand how these and other environmental factors influence the action of Methyl 4-amino-2-methylbenzoate.
生化学分析
Biochemical Properties
Methyl 4-amino-2-methylbenzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as methyltransferases, which catalyze the transfer of methyl groups to various substrates. These interactions are crucial for the regulation of gene expression and protein function. Additionally, Methyl 4-amino-2-methylbenzoate can act as a substrate for certain hydrolases, which catalyze the hydrolysis of ester bonds, leading to the release of the corresponding acid and alcohol .
Cellular Effects
Methyl 4-amino-2-methylbenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production. Furthermore, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-amino-2-methylbenzoate involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it may inhibit the activity of certain methyltransferases by competing with natural substrates for binding sites. Additionally, Methyl 4-amino-2-methylbenzoate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-2-methylbenzoate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to Methyl 4-amino-2-methylbenzoate has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-2-methylbenzoate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific concentration ranges .
Metabolic Pathways
Methyl 4-amino-2-methylbenzoate is involved in several metabolic pathways, including those related to amino acid metabolism and methylation reactions. It interacts with enzymes such as methyltransferases and hydrolases, influencing the levels of various metabolites. These interactions can affect metabolic flux and the overall balance of metabolites within cells, leading to changes in cellular function and energy production .
Transport and Distribution
Within cells and tissues, Methyl 4-amino-2-methylbenzoate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it may bind to transport proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Methyl 4-amino-2-methylbenzoate can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of Methyl 4-amino-2-methylbenzoate is critical for its activity and function. It has been found to localize in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, it may be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. These localizations are essential for the compound’s role in regulating cellular metabolism and gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-amino-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 4-amino-2-methylbenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using distillation and crystallization techniques .
化学反応の分析
Types of Reactions
Methyl 4-amino-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of methyl 4-amino-2-methylbenzoate.
Reduction: Corresponding amines.
Substitution: Various substituted benzoates depending on the reagents used.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-methylbenzoate: Similar structure but with the amino and methyl groups at different positions.
Methyl 4-aminobenzoate: Lacks the methyl group at the 2-position.
Methyl 4-amino-2-methoxybenzoate: Contains a methoxy group instead of a methyl group at the 2-position
Uniqueness
Methyl 4-amino-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are required .
特性
IUPAC Name |
methyl 4-amino-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTWXBXJSGGTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470361 | |
| Record name | Methyl 4-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-47-7 | |
| Record name | Methyl 4-amino-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














